Taniborbactam

Vue d'ensemble

Description

Taniborbactam, également connu sous le nom de VNRX-5133, est un nouvel inhibiteur de β-lactamase cyclique boronate. Il est conçu pour lutter contre les bactéries Gram-négatives multirésistantes en inhibant à la fois les β-lactamases de type sérine et de type métallo. Ce composé est actuellement en développement clinique, souvent associé à la céfépime, pour traiter les infections causées par les Enterobacterales résistantes aux carbapénèmes productrices de β-lactamase et Pseudomonas aeruginosa .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du taniborbactam implique la formation d’un dérivé d’acide boronique, qui est ensuite cyclisé pour former la structure boronate cyclique. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et les informations détaillées ne sont pas accessibles au public. l’approche générale implique plusieurs étapes de synthèse organique, notamment la protection et la déprotection de groupes fonctionnels, des réactions de couplage et la cyclisation .

Méthodes de production industrielle : La production industrielle du this compound impliquerait probablement des techniques de synthèse organique à grande échelle, notamment l’utilisation de réacteurs automatisés et de mesures rigoureuses de contrôle qualité pour garantir la pureté et l’efficacité du produit final. Le processus de production devrait également respecter les normes réglementaires de fabrication pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : Taniborbactam subit principalement des réactions d’inhibition avec les enzymes β-lactamases. Il agit comme un inhibiteur covalent réversible des β-lactamases de type sérine et un inhibiteur compétitif des β-lactamases de type métallo .

Réactifs et conditions courantes : Les réactions d’inhibition se produisent généralement dans des conditions physiologiques, le this compound se liant au site actif des enzymes β-lactamases. La présence de céfépime renforce l’activité antibactérienne du this compound en empêchant l’hydrolyse de l’antibiotique β-lactame .

Principaux produits formés : Le principal produit de la réaction d’inhibition est le complexe enzyme-inhibiteur, qui empêche la β-lactamase d’hydrolyser les antibiotiques β-lactames, restaurant ainsi leur activité antibactérienne .

4. Applications de la recherche scientifique

This compound a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la microbiologie, de la biochimie et de la médecine. Sa principale utilisation est le développement de nouvelles thérapies antibiotiques pour lutter contre les infections bactériennes multirésistantes. La recherche a montré que le this compound peut restaurer l’activité de la céfépime contre les Enterobacterales résistantes aux carbapénèmes et Pseudomonas aeruginosa, ce qui en fait un outil précieux dans la lutte contre la résistance aux antibiotiques .

En plus de ses applications médicales, le this compound est également utilisé dans des études biochimiques pour comprendre les mécanismes d’inhibition des β-lactamases et développer de nouveaux inhibiteurs avec des spectres d’activité plus larges .

Applications De Recherche Scientifique

Introduction to Taniborbactam

This compound, also known as VNRX-5133, is a novel bicyclic boronic acid-based beta-lactamase inhibitor currently in clinical development. It is primarily being studied in combination with cefepime, a fourth-generation cephalosporin antibiotic, to address serious infections caused by multidrug-resistant Gram-negative bacteria. This compound has shown promising activity against various beta-lactamase-producing pathogens, which are increasingly problematic in clinical settings.

Treatment of Multidrug-Resistant Infections

This compound is being developed specifically to combat infections caused by multidrug-resistant Enterobacterales and Pseudomonas aeruginosa. These pathogens often express Extended Spectrum Beta-Lactamases (ESBLs) and carbapenemases, rendering standard treatments ineffective. The combination of cefepime and this compound has demonstrated superior efficacy compared to other antibiotic combinations in clinical trials.

Key Findings:

- In a study involving 150 strains of Burkholderia species, the addition of this compound significantly shifted the minimum inhibitory concentrations (MICs) of cefepime towards the susceptible range in 59% of isolates tested .

- This compound has shown in vitro activity against a wide range of beta-lactamase producers, including Class A, B, C, and D enzymes .

Clinical Trials and Efficacy Studies

Several clinical trials have evaluated the safety and efficacy of cefepime-taniborbactam for treating complicated urinary tract infections (cUTI) and other serious infections.

Notable Clinical Trials:

- A Phase 3 trial comparing cefepime-taniborbactam to meropenem for treating cUTI found that the combination was statistically superior for the primary composite endpoint .

- Pharmacokinetic studies have assessed the drug's distribution in lung tissues, indicating effective pulmonary disposition, which is critical for treating respiratory infections .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is essential for optimizing its clinical use. Studies have indicated that:

- The ratio of free plasma AUC (Area Under Curve) to MIC has been correlated with this compound efficacy in murine infection models .

- This compound's ability to penetrate lung tissues effectively supports its use in treating pneumonia caused by resistant pathogens .

Combination Therapy

This compound is part of a broader strategy involving combination therapy to enhance antimicrobial efficacy and mitigate resistance development. This approach leverages its ability to restore the activity of cefepime against resistant strains.

Advantages of Combination Therapy:

- Enhanced efficacy against resistant organisms.

- Potential reduction in the emergence of resistance during treatment.

- Broader spectrum of activity compared to monotherapy.

Case Study 1: Efficacy Against Carbapenem-Resistant Enterobacterales

In a study involving carbapenem-resistant Enterobacterales, cefepime-taniborbactam demonstrated significant bacterial load reduction in murine models compared to cefepime alone. This highlights its potential as an effective treatment option for severe infections caused by these resistant strains .

Case Study 2: Treatment of Complicated Urinary Tract Infections

Clinical data from trials showed that patients receiving cefepime-taniborbactam had improved outcomes compared to those treated with traditional antibiotics like meropenem. The combination therapy not only improved clinical cure rates but also reduced hospital stays due to fewer complications .

Mécanisme D'action

Taniborbactam exerce ses effets en inhibant les enzymes β-lactamases, responsables de l’hydrolyse des antibiotiques β-lactames. Il y parvient grâce à deux mécanismes distincts :

Inhibition covalente réversible : This compound forme une liaison covalente réversible avec le résidu sérine du site actif des β-lactamases de type sérine, conduisant à une dissociation lente et à un temps de résidence prolongé au niveau du site actif.

Inhibition compétitive : Pour les β-lactamases de type métallo, le this compound agit comme un inhibiteur compétitif, se liant au site actif et empêchant l’enzyme d’hydrolyser les antibiotiques β-lactames.

Ces mécanismes permettent au this compound d’inhiber efficacement un large éventail d’enzymes β-lactamases, y compris celles des classes A, B, C et D d’Ambler .

Comparaison Avec Des Composés Similaires

Taniborbactam est unique parmi les inhibiteurs de β-lactamases en raison de sa capacité à inhiber à la fois les β-lactamases de type sérine et de type métallo. Des composés similaires incluent :

Avibactam : Un inhibiteur de diazabicyclooctane qui cible les β-lactamases de type sérine, y compris les enzymes de type KPC.

Relebactam : Un autre inhibiteur de diazabicyclooctane avec un spectre d’activité similaire à celui de l’avibactam.

L’activité à large spectre du this compound et sa capacité à inhiber les deux classes de β-lactamases en font un candidat prometteur pour le traitement des infections bactériennes multirésistantes .

Activité Biologique

Taniborbactam (VNRX-5133) is an innovative cyclic boronate β-lactamase inhibitor that has garnered attention for its ability to restore the efficacy of β-lactam antibiotics against resistant Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo efficacy, clinical trial outcomes, and its potential in combating multidrug-resistant infections.

This compound functions primarily as a β-lactamase inhibitor, targeting both serine and metallo-β-lactamases (MBLs). It covalently binds to the active site of these enzymes, preventing them from hydrolyzing β-lactams. The compound has demonstrated potent inhibitory activity against various β-lactamases, including:

- Serine β-lactamases : KPC, OXA-48-like

- Metallo-β-lactamases : NDM, VIM

The inhibition kinetics reveal that this compound has a higher affinity for certain enzymes compared to others, which is crucial for its effectiveness in clinical settings .

In Vitro Activity

Recent studies have assessed the in vitro activity of this compound in combination with cefepime against a wide array of clinical isolates. The results indicate:

- Against Enterobacterales : this compound significantly reduced the minimum inhibitory concentration (MIC) of cefepime by over 64-fold. At concentrations ≤16 μg/mL, it inhibited 99.7% of all tested isolates, including those resistant to multiple drugs .

- Against Pseudomonas aeruginosa : The combination also reduced cefepime MIC by 4-fold, achieving inhibition in 97.4% of isolates. Notably, it was effective against strains exhibiting resistance due to various β-lactamase mechanisms .

Table 1: In Vitro Efficacy of Cefepime-Taniborbactam

| Organism Type | % Inhibition at ≤16 μg/mL | Notable Resistant Phenotypes |

|---|---|---|

| Enterobacterales | 99.7% | MDR, ESBL-positive |

| Pseudomonas aeruginosa | 97.4% | MDR, VIM-positive |

Clinical Trials and Efficacy

This compound has been evaluated in multiple clinical trials, notably the Phase 3 CERTAIN-1 study, which compared cefepime-taniborbactam with meropenem for treating complicated urinary tract infections (cUTIs). Key findings include:

- Efficacy : Cefepime-taniborbactam demonstrated superior efficacy compared to meropenem, with a composite success rate of 70.0% versus 58.0% for meropenem .

- Safety Profile : The safety profile was comparable between both treatments, with common adverse events including headache and gastrointestinal disturbances .

Table 2: Phase 3 Clinical Trial Outcomes

| Treatment Group | Composite Success Rate (%) | Adverse Events (%) |

|---|---|---|

| Cefepime-Taniborbactam | 70.0 | 35.5 |

| Meropenem | 58.0 | 29.0 |

In Vivo Studies

In vivo studies have further demonstrated the pharmacokinetic and pharmacodynamic properties of cefepime-taniborbactam combinations. For instance:

Propriétés

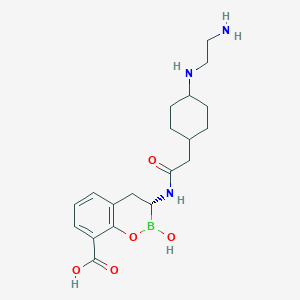

IUPAC Name |

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZUWUXKQPRWAL-PXCJXSSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613267-49-4 | |

| Record name | Taniborbactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TANIBORBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.